molecular formula C12H14O4S2 B12720573 1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene CAS No. 94200-81-4

1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene

Cat. No.: B12720573
CAS No.: 94200-81-4
M. Wt: 286.4 g/mol
InChI Key: BGZJIFCQZFIYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene is an organic compound characterized by the presence of two vinylsulphonyl groups attached to a benzene ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene typically involves the sulfonation of 1,3-dimethylbenzene followed by the introduction of vinyl groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the proper formation of the vinylsulphonyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene can undergo various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form sulfone derivatives.

    Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.

    Substitution: The vinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with the vinyl groups.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol-substituted compounds, and various substituted benzene derivatives .

Scientific Research Applications

1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene involves its ability to undergo various chemical reactions due to the presence of reactive vinylsulphonyl groups. These groups can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-4,6-dichlorobenzene: Similar structure but with chlorine atoms instead of vinylsulphonyl groups.

    1,3-Dimethyl-4,6-dinitrobenzene: Contains nitro groups instead of vinylsulphonyl groups.

    1,3-Dimethyl-4,6-diaminobenzene: Features amino groups in place of vinylsulphonyl groups.

Biological Activity

1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies that highlight its efficacy.

Chemical Structure and Properties

This compound has the molecular formula C12H14O4S2C_{12}H_{14}O_4S_2 and is characterized by the presence of two vinylsulfonyl groups attached to a dimethyl-substituted benzene ring. The sulfonyl groups contribute to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Direct Olefination : Utilizing sulfonyl halides in reactions with aromatic compounds to introduce vinylsulfonyl groups .
  • Knoevenagel Condensation : This method facilitates the formation of unsaturated disulfonyl compounds through the reaction of aldehydes with sulfonyl fluorides .

Endocrine Activity

Studies indicate that this compound exhibits endocrine-disrupting properties. It interacts with estrogen receptors, which could lead to alterations in hormonal signaling pathways. This activity raises concerns regarding its safety in consumer products and necessitates further investigation into its mechanisms of action .

Inhibition of Carbonic Anhydrase

Research has shown that compounds similar to this compound can inhibit carbonic anhydrases (CAs), particularly bovine carbonic anhydrase II (bCAII). These compounds displayed nanomolar binding affinities, suggesting significant potential for therapeutic applications in managing conditions related to CA dysregulation .

CompoundBinding Affinity (nM)Target
This compoundTBDbCAII
4-carboxybenzenesulfonamide4.7 - 9.3bCAII

Case Study 1: Endocrine Disruption Assessment

A study assessing the endocrine activity of various sulfonamide derivatives found that this compound significantly activated estrogen receptor pathways in vitro. This suggests that the compound may mimic estrogenic activity, leading to potential reproductive toxicity .

Case Study 2: Carbonic Anhydrase Inhibition

In another study focused on CA inhibitors, researchers synthesized several derivatives of benzene sulfonamides. Among these derivatives, compounds structurally related to this compound showed promising inhibitory effects on bCAII with K(i) values indicating strong binding affinities. The findings suggest that modifications of the vinylsulfonyl groups can enhance inhibitory potency against CAs .

Properties

CAS No.

94200-81-4

Molecular Formula

C12H14O4S2

Molecular Weight

286.4 g/mol

IUPAC Name

1,5-bis(ethenylsulfonyl)-2,4-dimethylbenzene

InChI

InChI=1S/C12H14O4S2/c1-5-17(13,14)11-8-12(18(15,16)6-2)10(4)7-9(11)3/h5-8H,1-2H2,3-4H3

InChI Key

BGZJIFCQZFIYJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C=C)S(=O)(=O)C=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.